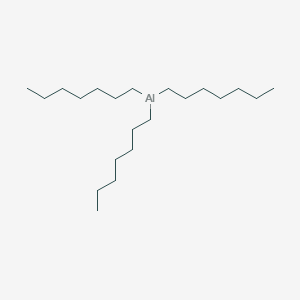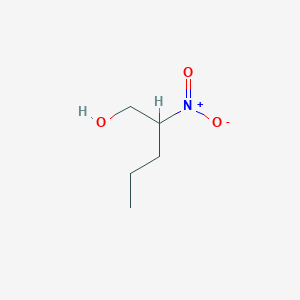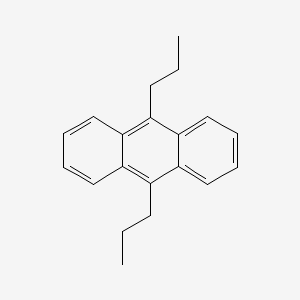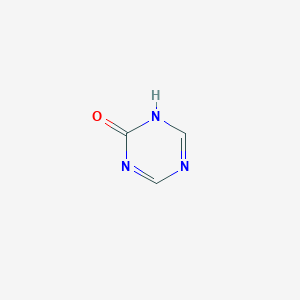![molecular formula C16H17NO3 B14739859 (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine CAS No. 5471-44-3](/img/structure/B14739859.png)
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of two methoxyphenyl groups attached to an ethylidene hydroxylamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or sulfonated products.
科学的研究の応用
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
N-[1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine: Similar structure but with methoxy groups in the para position.
N-[1,2-bis(3,4-dimethoxyphenyl)ethylidene]hydroxylamine: Contains additional methoxy groups on the aromatic rings.
N-[1,2-bis(3-methylphenyl)ethylidene]hydroxylamine: Methyl groups instead of methoxy groups.
Uniqueness
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
5471-44-3 |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-3-5-12(9-14)10-16(17-18)13-6-4-8-15(11-13)20-2/h3-9,11,18H,10H2,1-2H3/b17-16- |
InChIキー |
GINLADCUPXZLCY-MSUUIHNZSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C/C(=N/O)/C2=CC(=CC=C2)OC |
正規SMILES |
COC1=CC=CC(=C1)CC(=NO)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
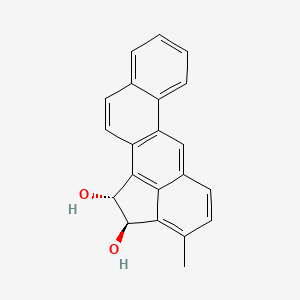
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
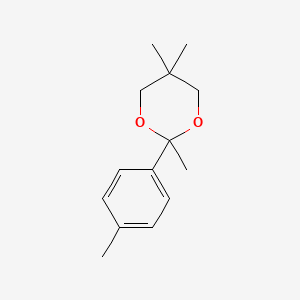
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
